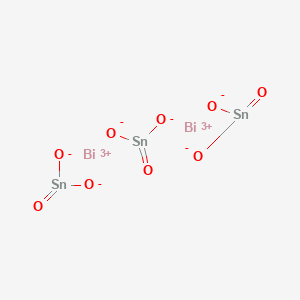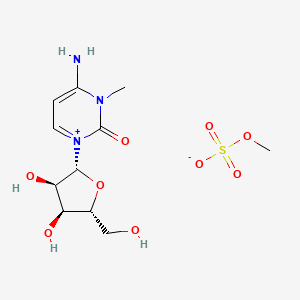![molecular formula C14H20N2O4S2 B13751431 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/no-structure.png)
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid is a complex organic compound that belongs to the class of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-[(2-amino-2-carboxyethyl)sulfanylmethyl]benzaldehyde with 2-amino-3-mercaptopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, filtration, and chromatography are commonly employed in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, thiol-containing derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various biochemical reagents and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can influence various biological processes, including enzyme activity, protein folding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid: Similar in structure but lacks the phenyl group.
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid: Contains a disulfide linkage instead of a sulfanylmethyl group.
2-Amino-3-(4-benzoylphenyl)propanoic acid: Contains a benzoyl group instead of a sulfanylmethyl group.
Uniqueness
The uniqueness of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H20N2O4S2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H20N2O4S2/c15-11(13(17)18)7-21-5-9-1-2-10(4-3-9)6-22-8-12(16)14(19)20/h1-4,11-12H,5-8,15-16H2,(H,17,18)(H,19,20) |
Clave InChI |
CBZMWDKYDAEMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC(C(=O)O)N)CSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)


